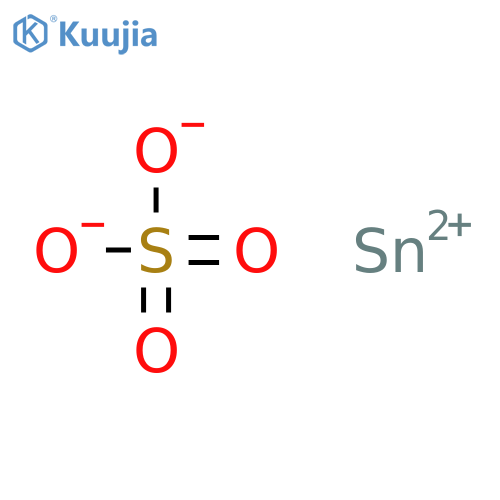Cas no 7488-55-3 (Stannous sulfate)
硫酸スズ(II)(Stannous sulfate)は、化学式SnSO4で表される無機化合物です。主に還元剤やメッキ処理、染料の媒染剤として利用されます。水に可溶で、酸性条件下で安定なのが特徴です。特に電子部品のスズメッキ工程において、均一な皮膜形成と優れた密着性を発揮します。また、他のスズ塩と比べて反応性が高く、低温での処理が可能なためエネルギー効率に優れています。ただし、酸化されやすいため保管時は密閉容器での窒素封入が推奨されます。

Stannous sulfate structure
商品名:Stannous sulfate
Stannous sulfate 化学的及び物理的性質
名前と識別子
-
- Tin (II) Sulfate
- TIN(II) SULPHATE
- Tin sulphate
- TIN(+2)SULFATE
- sulfated’etain
- sulfatestanneux
- Sulfuricacid,tin(2+)salt(1:1)
- sulfuricacid,tin(2++)salt(1:1)
- STANNOUS SULFATE
- STANNOUS SULPHATE
- Stannic sulfate
- Tin Sulfate
- Tin(II) sulfate
- Tin(2+) sulfate
- Sulfuric acid, tin(2+) salt (1:1)
- TIN(II)SULFATE
- 0MFE10J96E
- Tin(II) sulfate, 95%
- O4SSn
- Stannous Sulfate, Crystal
- tin, ion (sn2+) sulfate
- Stannous Sulfate, Solutions
- RL04852
- U188
- tin(2+);sulfate
- UNII-0MFE10J96E
- Q204981
- MFCD00011246
- DTXSID20884389
- EINECS 231-302-2
- TIN SULFATE (SNSO4)
- Tin(II)-sulphate min. 99%, p.a.
- J-524303
- EC 231-302-2
- STANNOUS SULFATE [MI]
- STANNOUS(II) SULFATE
- NS00082134
- 7488-55-3
- FT-0686844
- Tin(II) sulfate,AR
- lambda2-tin(2+) ion sulfate
- Tin(II) sulfic acid
- Tin(II) sulphic acid
- DTXCID801324540
- OBBXFSIWZVFYJR-UHFFFAOYSA-L
- Stannous sulfate
-
- MDL: MFCD00011246
- インチ: 1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2
- InChIKey: OBBXFSIWZVFYJR-UHFFFAOYSA-L
- ほほえんだ: [Sn+2].S(=O)(=O)([O-])[O-]
計算された属性
- せいみつぶんしりょう: 215.85400
- どういたいしつりょう: 215.854
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 62.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色または淡黄色の結晶粉末。
- 密度みつど: 4,15 g/cm3
- ゆうかいてん: 360 ºC
- ふってん: 3.95
- PH値: 1.6 (50g/l, H2O, 20℃)
- すいようせい: 330 g/L (20 ºC)
- あんていせい: Stable, but moisture sensitive. Incompatible with strong oxidizing agents.
- PSA: 88.64000
- LogP: -0.63800
- ようかいせい: 水に溶け、希硫酸に溶ける
- マーカー: 14,8790
- かんど: 湿度に敏感である
Stannous sulfate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3260 8/PG 3
- WGKドイツ:nwg
- 危険カテゴリコード: 20-36/37/38-43-48/22-50/53-68
- セキュリティの説明: S26-S36-S39
- RTECS番号:WT1255000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:0-6°C
- リスク用語:R36/37
- セキュリティ用語:S26;S39
Stannous sulfate 税関データ
- 税関コード:2833299090
- 税関データ:
中国税関コード:
2833299090
Stannous sulfate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A7324112-100G |
Tin sulfate |
7488-55-3 | AR | 100g |
RMB 63.20 | 2025-02-21 | |
| abcr | AB496597-100g |
Tin(II)-sulphate min. 99%, p.a.; . |
7488-55-3 | 100g |
€77.40 | 2025-02-14 | ||
| abcr | AB496597-250g |
Tin(II)-sulphate min. 99%, p.a.; . |
7488-55-3 | 250g |
€122.30 | 2025-02-14 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0301520223- 500g |
Stannous sulfate |
7488-55-3 | 99% | 500g |
¥ 199.1 | 2021-05-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15620-100g |
Stannous sulfate |
7488-55-3 | 99% | 100g |
¥58.0 | 2023-09-06 | |
| abcr | AB202622-250 g |
Tin(II) sulfate; 95.5% |
7488-55-3 | 250g |
€80.00 | 2021-09-16 | ||
| Cooke Chemical | A7324112-500G |
Tin sulfate |
7488-55-3 | AR | 500g |
RMB 247.20 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237111A-500 g |
Tin(II) sulfate, |
7488-55-3 | ≥95% | 500g |
¥827.00 | 2023-07-10 | |
| abcr | AB122436-100 g |
Tin(II) sulfate, 95%; . |
7488-55-3 | 95% | 100g |
€41.10 | 2023-06-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237111-100 g |
Tin(II) sulfate, |
7488-55-3 | ≥95% | 100g |
¥248.00 | 2023-07-10 |
Stannous sulfate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7488-55-3)硫酸亚锡
注文番号:LE2474182
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7488-55-3)Stannous sulfate
注文番号:LE5382
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
Stannous sulfate 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
7488-55-3 (Stannous sulfate) 関連製品
- 13813-19-9(Sulfuric acid-d2)
- 53597-25-4(SALMINE SULFATE)
- 7782-63-0(Iron(II) Sulfate Heptahydrate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7488-55-3)Stannous sulfate

清らかである:99%
はかる:1kg
価格 ($):178.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:7488-55-3)Stannous sulfate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




